5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
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Description
“5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine” is a compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a related compound, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Scientific Research Applications
Therapeutic Efficacy and Mechanisms
Anticancer Activity
Fluorinated pyrimidines, such as 5-FU, are crucial in treating various cancers, including colorectal, breast, and gastrointestinal cancers. These compounds inhibit DNA synthesis, leading to cancer cell death. The effectiveness of these agents, including S-1 (a novel oral anticancer drug), has been extensively studied, demonstrating significant therapeutic benefits in advanced cancer patients (Sakata et al., 1998).
Biochemical Modulation
The modulation of 5-FU, such as through S-1, which combines tegafur with other compounds to inhibit enzymes degrading 5-FU, showcases a strategic approach to enhance 5-FU's antitumor activity while mitigating gastrointestinal toxicity (Sakata et al., 1998).
Pharmacokinetics and Metabolism
Metabolism Studies
Understanding the metabolism of fluoropyrimidines is crucial for optimizing their therapeutic use. Studies on new fluoropyrimidines like 590-S (PH-FU) have revealed their pharmacokinetic properties, showing a rapid increase and decrease in blood concentrations, indicative of their potential for clinical application (Research on 590-S).
Dihydropyrimidine Dehydrogenase (DPD) Deficiency
DPD plays a critical role in metabolizing 5-FU. Deficiencies in DPD can lead to severe toxicity when patients are treated with 5-FU, highlighting the importance of genetic screening to prevent adverse effects (Diasio et al., 1988).
Properties
IUPAC Name |
5-fluoro-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4O/c17-12-8-21-10-22-15(12)24-6-4-11(5-7-24)9-25-14-3-1-2-13(23-14)16(18,19)20/h1-3,8,10-11H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRBAOPDMFBPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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